3-Cyclopentylacrylonitrile 3-Cyclopentylacrylonitrile
Brand Name: Vulcanchem
CAS No.: 591769-05-0
VCID: VC2386634
InChI: InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
SMILES: C1CCC(C1)C=CC#N
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

3-Cyclopentylacrylonitrile

CAS No.: 591769-05-0

Cat. No.: VC2386634

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopentylacrylonitrile - 591769-05-0

Specification

CAS No. 591769-05-0
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name (E)-3-cyclopentylprop-2-enenitrile
Standard InChI InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
Standard InChI Key VMELXYJYSXXORF-ZZXKWVIFSA-N
Isomeric SMILES C1CCC(C1)/C=C/C#N
SMILES C1CCC(C1)C=CC#N
Canonical SMILES C1CCC(C1)C=CC#N

Introduction

Chemical Identity and Structural Characteristics

3-Cyclopentylacrylonitrile (CAS: 591769-05-0) is an unsaturated nitrile compound characterized by its distinctive molecular structure that combines a cyclopentyl group with an acrylonitrile moiety. The compound has a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol . Its chemical structure features a double bond between the first two carbon atoms of the acrylonitrile segment, with a cyclopentyl group attached at the third carbon position, creating a unique configuration that influences its reactivity profile and potential applications.

Nomenclature and Identification

The compound is known by several systematic names according to various chemical nomenclature systems:

  • IUPAC Name: (2E)-3-Cyclopentylacrylonitrile

  • Alternative names include (2E)-3-Cyclopentylprop-2-enenitrile and 2-Propenenitrile, 3-cyclopentyl-, (2E)-

The standard identification parameters include:

ParameterValue
CAS Number591769-05-0
MDL NumberMFCD11857755
Molecular FormulaC₈H₁₁N
Molecular Weight121.180 g/mol
SMILES NotationC1CCC(C1)/C=C/C#N
StdInChIInChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
StdInChIKeyVMELXYJYSXXORF-ZZXKWVIFSA-N

Table 1: Key identification parameters for 3-Cyclopentylacrylonitrile

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Cyclopentylacrylonitrile is essential for its effective use in research and industrial applications.

Physical Properties

3-Cyclopentylacrylonitrile exists as a colorless to pale yellow transparent liquid at room temperature . Its physical parameters include:

PropertyValue
Physical StateColorless to pale yellow transparent liquid
DensityApproximately 0.89 g/cm³
Melting Point-30°C
Boiling Point192-193°C
AppearanceColorless to pale yellow transparent liquid

Table 2: Physical properties of 3-Cyclopentylacrylonitrile

Chemical Reactivity

The reactivity of 3-Cyclopentylacrylonitrile is primarily defined by two functional groups: the carbon-carbon double bond and the nitrile group. These structural features contribute to several key reactive properties:

  • The carbon-carbon double bond can undergo addition reactions with electrophiles

  • The nitrile group can participate in various transformations, including hydrolysis and reduction

  • The compound exhibits potential for forming adducts through electrophilic addition reactions

These reactive properties make 3-Cyclopentylacrylonitrile particularly valuable as a synthetic intermediate in pharmaceutical and specialty chemical synthesis.

Synthesis Methods

The synthesis of 3-Cyclopentylacrylonitrile can be accomplished through several methodologies, with the Horner-Wadsworth-Emmons reaction being the most common and efficient approach documented in the literature.

Horner-Wadsworth-Emmons Approach

This approach represents the most well-documented method for synthesizing 3-Cyclopentylacrylonitrile, yielding a mixture of (2E)- and (2Z)-isomers :

The synthesis procedure involves:

  • Preparation of the phosphonate reagent with potassium tert-butoxide

  • Addition of cyclopentanecarbaldehyde

  • Workup and isolation of the product mixture

The detailed protocol is as follows:

  • A solution of 1.0 M potassium tert-butoxide in THF (235 mL) is cooled to 0°C

  • A solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) is added dropwise

  • The mixture is warmed to room temperature and then recooled to 0°C

  • A solution of cyclopentanecarbaldehyde (22.0 g, 0.224 mol) in THF (60 mL) is added dropwise

  • The reaction is warmed to ambient temperature and stirred for 64 hours

  • The reaction mixture is partitioned between diethyl ether and water

  • The aqueous layer is extracted with ether and ethyl acetate

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated

  • The crude product typically yields approximately 24.4 g of a mixture of olefin isomers (89% yield)

The structural confirmation of the product can be conducted using ¹H NMR analysis, with characteristic signals:

  • Trans olefin protons: δ 6.69 (dd, 1H), 5.29 (dd, 1H)

  • Cis olefin protons: δ 6.37 (t, 1H), 5.20 (d, 1H)

  • Cyclopentyl protons: δ 3.07-2.95 (m, 1H, cis product), 2.64-2.52 (m, 1H, trans product), 1.98-1.26 (m, 16H)

Industrial Applications

3-Cyclopentylacrylonitrile serves diverse industrial purposes, with its most significant applications found in pharmaceutical synthesis and specialty chemical production.

Pharmaceutical Applications

The compound has gained prominence as a crucial intermediate in the synthesis of pharmaceutical active ingredients, particularly:

Role in Ruxolitinib Synthesis

3-Cyclopentylacrylonitrile serves as a key intermediate in the synthesis of Ruxolitinib, a selective Janus kinase (JAK1 and JAK2) inhibitor used primarily for treating myelofibrosis and polycythemia vera . The cyclopentyl structure in 3-Cyclopentylacrylonitrile contributes significantly to the Ruxolitinib molecule's pharmacological activity and stability, enhancing its selectivity and efficacy in targeting the JAK-STAT pathway.

Ruxolitinib's therapeutic benefits include:

  • Inhibition of proliferation and survival of tumor cells

  • Reduction of inflammation through JAK-STAT pathway inhibition

  • Alleviation of symptoms in myeloproliferative disorders

Application in Other Pharmaceutical Compounds

Beyond Ruxolitinib, the compound has been documented as a synthetic intermediate for trasitinib phosphate, demonstrating its versatility in pharmaceutical development.

Specialty Chemical Applications

The unique structural features of 3-Cyclopentylacrylonitrile make it valuable in specialty chemical applications:

  • Production of specialty polymers with enhanced properties

  • Development of high-performance resins

  • Formulation of advanced adhesives and coatings

  • Use as a building block in various intermediate chemicals

Market Analysis and Growth Prospects

The market for 3-Cyclopentylacrylonitrile is characterized by steady growth driven by increasing demand across multiple industries.

Current Market Overview

The compound is positioned within the specialty chemicals sector, with primary applications in pharmaceuticals and advanced materials. The market is characterized by specialized production and high-value applications rather than commodity-scale production.

Growth Trends and Projections

According to market analysis, the 3-Cyclopentylacrylonitrile market is expected to grow at a compound annual growth rate (CAGR) of 4.5% during the forecast period through 2032 . This growth is attributed to several factors:

  • Increased industrialization and urbanization

  • Rising focus on sustainable materials

  • Growing demand for enhanced materials in automotive, electronics, and construction industries

  • Expansion of pharmaceutical applications, particularly in oncology treatments

Key Market Trends

Emerging trends in the 3-Cyclopentylacrylonitrile market include:

  • Development of eco-friendly formulations

  • Innovation in advanced manufacturing processes

  • Integration into high-performance materials requiring superior durability and temperature resistance

  • Customization of chemical compounds for specific industrial applications

These trends indicate a market shift toward higher-quality, specialized chemical products, positioning 3-Cyclopentylacrylonitrile favorably for future developments.

Safety ParameterClassification
Signal WordWarning
WGK Germany3 (highly water-endangering substance)

Table 3: Safety classification of 3-Cyclopentylacrylonitrile

Comparative Analysis with Related Compounds

Understanding 3-Cyclopentylacrylonitrile in relation to structurally similar compounds provides context for its unique properties and applications.

Structural Analogues

The following table provides a comparative analysis of 3-Cyclopentylacrylonitrile with structurally related compounds:

CompoundStructural FeatureDistinctive PropertiesPrimary Applications
3-CyclopentylacrylonitrileCyclopentyl group + acrylonitrileUnique steric and electronic propertiesPharmaceutical intermediate, specialty polymers
2-CyclopropylacrylonitrileSmaller cyclopropyl ringDifferent reactivity profile due to ring strainSpecialized synthetic applications
3-MethylacrylonitrileMethyl group instead of cyclic structureMore common in industrial applicationsIndustrial polymers, broader applications
4-CyclohexylacrylonitrileLarger cyclohexyl ringAltered physical propertiesMaterial science applications

Table 4: Comparison of 3-Cyclopentylacrylonitrile with structural analogues

Future Research Directions

Based on current trends and applications, several promising research directions for 3-Cyclopentylacrylonitrile can be identified:

Pharmaceutical Development

  • Exploration of additional therapeutic applications beyond JAK inhibitors

  • Development of improved synthetic routes with higher stereoselectivity

  • Investigation of novel drug candidates incorporating the cyclopentyl-acrylonitrile scaffold

Materials Science Applications

  • Development of specialized polymers with enhanced properties

  • Exploration of applications in sustainable materials

  • Investigation of structure-property relationships in materials containing cyclopentyl groups

Green Chemistry Approaches

  • Development of more environmentally friendly synthesis methods

  • Exploration of catalytic approaches to improve efficiency and reduce waste

  • Investigation of biocatalytic methods for stereoselective synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator